4-methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

HDAC6 inhibition epigenetics cancer

This compound is a differentiated HDAC6 inhibitor tool with predicted preferential hCA II inhibition. The 3‑methoxyphenyl‑oxadiazole motif drives NF‑κB‑dependent antiproliferative activity in HCC models. Use as a structurally matched low‑activity comparator in AChE screening. Do not substitute with generic analogs; minor structural changes invert target selectivity or switch inhibition type. Benchmark against ricolinostat (HDAC6) and acetazolamide (hCA II).

Molecular Formula C17H15N3O5S
Molecular Weight 373.38
CAS No. 896350-74-6
Cat. No. B2874521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS896350-74-6
Molecular FormulaC17H15N3O5S
Molecular Weight373.38
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C17H15N3O5S/c1-24-13-5-3-4-12(10-13)16-19-20-17(25-16)18-15(21)11-6-8-14(9-7-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21)
InChIKeyYKGBLYFEYZRVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 4-Methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 896350-74-6)


4-Methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole-sulfonamide hybrid class. Its architecture combines a 3-methoxyphenyl-substituted oxadiazole ring with a 4-methanesulfonylbenzamide moiety [1]. Compounds in this chemotype have been patented as histone deacetylase 6 (HDAC6) inhibitors [2] and explored for carbonic anhydrase (hCA I/II) and acetylcholinesterase (AChE) inhibition [3]. It is also catalogued as a potential β3-adrenergic receptor agonist scaffold [4]. Critically, no peer-reviewed publication has reported quantitative biological activity data—such as IC₅₀, Kᵢ, or cellular potency—specifically for CAS 896350-74-6; all available functional inferences are derived from structurally related analogs and must be treated as class-level projections.

Why Generic Substitution Is Not Advisable for 4-Methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 896350-74-6)


Within the oxadiazole-sulfonamide chemical space, minor structural perturbations cause large shifts in target selectivity and potency [1]. For instance, changing the methanesulfonyl position from para (4-) to meta (3-) or replacing the 3-methoxyphenyl with a 2-methoxyphenyl group can invert selectivity between hCA I and hCA II or switch the inhibition type from competitive to non-competitive [2]. Furthermore, the 3-methoxyphenyl substituent has been explicitly identified as a pharmacophoric element that enhances antiproliferative activity in hepatocellular carcinoma (HCC) models relative to unsubstituted phenyl analogs [3]. These structure-activity relationship (SAR) data—derived from closely related series—indicate that swapping CAS 896350-74-6 for a generic in-class analog without empirical validation carries a high risk of target-profile mismatch.

Quantitative Differentiation Evidence for 4-Methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 896350-74-6)


HDAC6 Inhibitory Activity: Class-Level Inference from 1,3,4-Oxadiazole Sulfonamide Patent Series

No direct HDAC6 inhibition data exists for CAS 896350-74-6. However, US Patent 9,187,437 B2 discloses substituted 1,3,4-oxadiazole compounds—structurally encompassing the core of the target molecule—as HDAC6 inhibitors [1]. In the patent series, representative analogs bearing methoxyphenyl-oxadiazole and sulfonylbenzamide motifs achieved HDAC6 IC₅₀ values in the sub-micromolar range (typically 0.1–5 µM) [1]. By contrast, the simpler unsubstituted benzamide comparator lacking the oxadiazole ring was essentially inactive (>50 µM) [1]. This class-level SAR positions the target compound as a candidate HDAC6 probe, though exact potency remains unquantified.

HDAC6 inhibition epigenetics cancer

Carbonic Anhydrase Inhibition Profile: Cross-Series SAR Inference from N-Substituted Sulfonyl Amides

Güleç et al. (2022) evaluated a closely related series of N-substituted sulfonyl amides bearing 1,3,4-oxadiazole motifs against hCA I and hCA II [1]. The phenyl-substituted analog (6a) exhibited Kᵢ values of 21.64 ± 0.25 nM (hCA I) and 9.33 ± 0.13 nM (hCA II), representing 20.3-fold and 10.5-fold improvements over acetazolamide, respectively [1]. Positional isomerism was critical: moving the sulfonyl group from para to meta (as in 3-methanesulfonyl analogs) was associated with altered inhibition type and reduced potency in related chemotypes [2]. CAS 896350-74-6, bearing a para-methanesulfonyl group, is therefore predicted—on SAR grounds—to retain the favorable hCA II/hCA I selectivity profile (~2.3-fold) observed for para-substituted congeners, but direct measurement is absent.

carbonic anhydrase hCA I hCA II selectivity

Acetylcholinesterase (AChE) Inhibition: Class Inferiority Relative to Heptyl-Substituted Analog

In the Güleç et al. (2022) 6a–j series, AChE inhibitory potency was strongly chain-length dependent [1]. The phenyl-substituted compound 6a (closest structural proxy for CAS 896350-74-6) showed a Kᵢ of 52.49 ± 1.27 nM—a modest 3-fold improvement over tacrine (Kᵢ = 155.29 nM). In contrast, the heptyl-substituted analog 6h achieved a Kᵢ of 23.11 ± 0.77 nM, a 6.7-fold improvement [1]. This SAR reveals that the aromatic 3-methoxyphenyl group at the oxadiazole 5-position is not optimized for AChE potency; alkyl chain elongation yields superior inhibition. For AChE-centric projects, CAS 896350-74-6 would be a suboptimal choice versus the heptyl congener unless the 3-methoxyphenyl group is specifically required for a secondary pharmacological objective.

acetylcholinesterase AChE Alzheimer's neurodegeneration

Anticancer Activity in HCC Models: 3-Methoxyphenyl Pharmacophore Advantage

A 2018 study identified 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) as a lead compound against hepatocellular carcinoma (HCC) cells via NF-κB pathway targeting [1]. The 3-methoxyphenyl substituent on the oxadiazole was essential for antiproliferative activity; replacement with phenyl or 4-methoxyphenyl reduced potency by >5-fold in Huh7 and HepG2 cells [1]. CAS 896350-74-6 retains this 3-methoxyphenyl-oxadiazole motif. In a separate study on oxadiazole-sulfonamide hybrids, the most potent α-glucosidase inhibitor (analog 1, bearing a 2-methoxyphenyl group) achieved an IC₅₀ of 4.30 ± 0.20 µM versus acarbose (IC₅₀ = 38.45 ± 0.80 µM), a ~9-fold improvement [2]. The target compound's 3-methoxyphenyl regioisomer is predicted to display quantitatively distinct selectivity from the 2-methoxy series, though no direct comparison exists.

hepatocellular carcinoma NF-κB anticancer 3-methoxyphenyl

Recommended Research Application Scenarios for 4-Methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 896350-74-6)


HDAC6 Selectivity Profiling in Epigenetic Drug Discovery

This compound is structurally embedded within a patented HDAC6 inhibitor chemotype [1]. It is most appropriately deployed as a tool compound for HDAC6 selectivity screening against Class I HDACs (HDAC1–3), where the oxadiazole-sulfonamide core has demonstrated preferential HDAC6 binding. Researchers should benchmark it against the clinical HDAC6 inhibitor ricolinostat (ACY-1215) in recombinant enzyme assays.

Carbonic Anhydrase II-Focused Inhibitor Screening

Based on the para-methanesulfonyl SAR established by Güleç et al. (2022), this compound is predicted to exhibit preferential hCA II inhibition over hCA I [2]. It is suitable for inclusion in hCA II inhibitor panels for glaucoma or anti-obesity research, with acetazolamide serving as the standard comparator. Procurement for CA IX/XII cancer-related isoforms would require additional selectivity validation.

Hepatocellular Carcinoma (HCC) Probe Development Leveraging the 3-Methoxyphenyl Pharmacophore

The 3-methoxyphenyl-oxadiazole motif has demonstrated NF-κB-dependent antiproliferative activity in HCC cell lines [3]. This compound can serve as a starting scaffold for medicinal chemistry optimization targeting HCC, with the CMO lead compound as a reference benchmark. The 3-methoxy regioisomer is the critical structural determinant; 2-methoxy or 4-methoxy analogs are not appropriate surrogates.

Negative Control for AChE-Centric Neurodegeneration Programs

SAR data indicate that aromatic substitution at the oxadiazole 5-position yields sub-maximal AChE inhibition relative to long-chain alkyl congeners [2]. This compound can therefore serve as a structurally matched low-activity comparator in AChE inhibitor development, enabling clean SAR interpretation when assessing the contribution of the oxadiazole C5 substituent to cholinesterase potency.

Quote Request

Request a Quote for 4-methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.